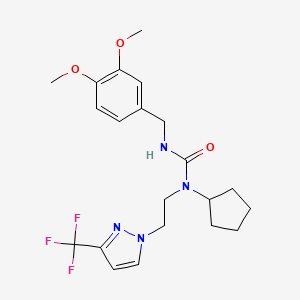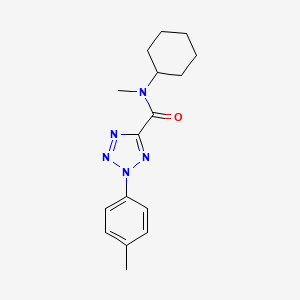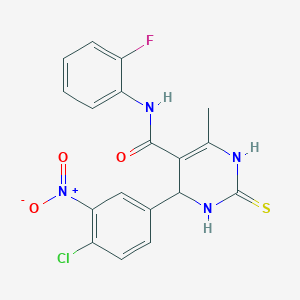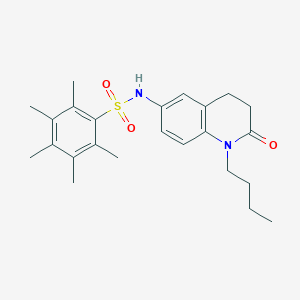
1-cyclopentyl-3-(3,4-dimethoxybenzyl)-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-cyclopentyl-3-(3,4-dimethoxybenzyl)-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure with multiple functional groups, including a cyclopentyl ring, a dimethoxybenzyl moiety, and a trifluoromethyl-substituted pyrazole ring, which contribute to its unique chemical properties and potential biological activities.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules, particularly those with potential biological activity.
Biology: Investigating its effects on various biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Medicine: Exploring its potential as a therapeutic agent for diseases such as cancer, inflammation, or neurological disorders.
Industry: Potential use in the development of new materials with unique properties, such as polymers or coatings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopentyl-3-(3,4-dimethoxybenzyl)-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea typically involves multiple steps, starting from commercially available precursors. A general synthetic route might include:
Formation of the Pyrazole Ring: The trifluoromethyl-substituted pyrazole can be synthesized via a cyclization reaction involving hydrazine derivatives and 1,1,1-trifluoroacetone under acidic or basic conditions.
Attachment of the Ethyl Linker: The pyrazole ring can then be alkylated with an appropriate ethyl halide to introduce the ethyl linker.
Formation of the Urea Linkage: The urea moiety can be introduced by reacting an isocyanate derivative with an amine precursor.
Introduction of the Dimethoxybenzyl Group: The final step involves the alkylation of the urea derivative with 3,4-dimethoxybenzyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
化学反応の分析
Types of Reactions
1-cyclopentyl-3-(3,4-dimethoxybenzyl)-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the methoxy groups or the pyrazole ring under strong oxidizing conditions.
Reduction: Reduction reactions can target the urea linkage or the aromatic rings, depending on the reagents used.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, particularly at the positions ortho to the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like halogens (chlorine, bromine) and Friedel-Crafts catalysts (aluminum chloride).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or carboxylic acids, while reduction could produce amines or alcohols.
作用機序
The mechanism of action of 1-cyclopentyl-3-(3,4-dimethoxybenzyl)-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea is not fully understood but may involve interactions with specific molecular targets such as enzymes, receptors, or ion channels. The trifluoromethyl group and pyrazole ring are known to enhance binding affinity and specificity, potentially leading to modulation of signaling pathways and biological processes.
類似化合物との比較
Similar Compounds
1-cyclopentyl-3-(3,4-dimethoxybenzyl)urea: Lacks the pyrazole and trifluoromethyl groups, potentially resulting in different biological activity.
1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea: Lacks the cyclopentyl and dimethoxybenzyl groups, which may affect its chemical properties and applications.
3,4-dimethoxybenzyl-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea: Lacks the cyclopentyl group, potentially altering its stability and reactivity.
Uniqueness
The unique combination of functional groups in 1-cyclopentyl-3-(3,4-dimethoxybenzyl)-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea provides a distinct set of chemical and biological properties that differentiate it from similar compounds. This uniqueness can be leveraged in the design of new molecules with tailored properties for specific applications.
特性
IUPAC Name |
1-cyclopentyl-3-[(3,4-dimethoxyphenyl)methyl]-1-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27F3N4O3/c1-30-17-8-7-15(13-18(17)31-2)14-25-20(29)28(16-5-3-4-6-16)12-11-27-10-9-19(26-27)21(22,23)24/h7-10,13,16H,3-6,11-12,14H2,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUXDWFGCIMLOOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)N(CCN2C=CC(=N2)C(F)(F)F)C3CCCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2665733.png)
![N-[(4-ethoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2665734.png)

![methyl 2-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2665739.png)
![4-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]aniline](/img/structure/B2665740.png)

![2-(2,5-dimethylphenyl)-5-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2665745.png)
![Ethyl 4-oxo-3-phenyl-5-(3-phenylpropanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2665746.png)
![(E)-N-[1-oxo-1-[4-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]propan-2-yl]-2-phenylethenesulfonamide](/img/structure/B2665750.png)
![6,7-dihydro-1H-cyclopenta[b]pyridine-2,5-dione](/img/structure/B2665751.png)

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-nitrobenzenesulfonamide](/img/structure/B2665754.png)

![[(3-Carbamoylthiophen-2-yl)carbamoyl]methyl 3-methylfuran-2-carboxylate](/img/structure/B2665756.png)
